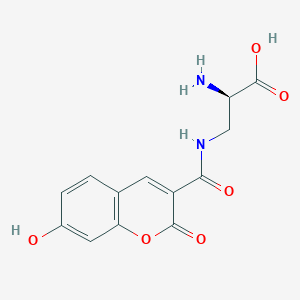![molecular formula C27H41N5O5 B13151129 D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide is a synthetic peptide compound with a complex structure It is characterized by the presence of valine, leucine, and lysine residues, along with a benzopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The benzopyran moiety is introduced through a coupling reaction with the lysine residue. The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in solvents like DMF or DMSO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using techniques such as HPLC and characterized by NMR, LC-MS, and other analytical methods .
Chemical Reactions Analysis
Types of Reactions
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The benzopyran moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or the benzopyran ring.
Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring or the peptide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out in solvents such as ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran moiety can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential as a fluorescent substrate in protease assays.
Medicine: Explored for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide involves its interaction with specific molecular targets. The benzopyran moiety can act as a fluorescent probe, allowing for the detection of protease activity. The peptide backbone can interact with protease enzymes, inhibiting their activity and providing insights into enzyme-substrate interactions .
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Another peptide compound with a similar structure, used as a fluorescent substrate in protease assays.
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-tyrosinamide: A closely related compound with a tyrosine residue instead of lysine.
Uniqueness
D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide is unique due to its specific combination of amino acids and the benzopyran moiety.
Properties
Molecular Formula |
C27H41N5O5 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-[(2-oxochromen-4-yl)methyl]amino]hexanamide |
InChI |
InChI=1S/C27H41N5O5/c1-16(2)13-20(31-26(35)24(29)17(3)4)27(36)32(21(25(30)34)10-7-8-12-28)15-18-14-23(33)37-22-11-6-5-9-19(18)22/h5-6,9,11,14,16-17,20-21,24H,7-8,10,12-13,15,28-29H2,1-4H3,(H2,30,34)(H,31,35)/t20-,21-,24+/m0/s1 |
InChI Key |
PEVIZYCTENSWBE-AWRGLXIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC(=O)OC2=CC=CC=C21)[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=CC(=O)OC2=CC=CC=C21)C(CCCCN)C(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)


![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)




